

# Application Notes & Protocols: Analytical Method Validation for Ivermectin Impurities

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## Compound of Interest

Compound Name: *2,3-Dehydro-3,4-dihydro ivermectin*  
Cat. No.: *B10754374*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. Ensuring the purity and safety of ivermectin drug substances and products is critical. This document provides a detailed application note and protocol for the validation of a stability-indicating analytical method for the determination of ivermectin and its impurities. The methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC) and is aligned with the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

A robust analytical method is essential for accurately quantifying process-related impurities and degradation products that may arise during synthesis, storage, or formulation. This protocol outlines the key validation parameters, experimental procedures, and acceptance criteria necessary to demonstrate that the analytical method is fit for its intended purpose.

## Analytical Method Parameters

A stability-indicating RP-HPLC method has been developed and validated for the identification and quantification of ivermectin and its related substances.[6][7][8][9] The method is designed to separate ivermectin from its potential degradation products and process-related impurities.

Chromatographic Conditions:



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## Data Presentation: Summary of Validation

### Parameters

The following tables summarize the typical quantitative data obtained during the validation of an analytical method for ivermectin impurities.

Table 1: Linearity



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Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)



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Table 3: Accuracy (Recovery)



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Table 4: Precision (Repeatability and Intermediate Precision)



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Table 5: Robustness



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## Experimental Protocols

### Standard and Sample Preparation

Standard Solution Preparation:

- Accurately weigh about 25 mg of Ivermectin Reference Standard (RS) into a 50 mL volumetric flask.
- Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of approximately 0.5 mg/mL.

- Further dilute this stock solution with acetonitrile to prepare working standard solutions at the desired concentrations for linearity, accuracy, and precision studies.

#### Sample Solution Preparation:

- Accurately weigh a quantity of the ivermectin drug substance or powdered tablets equivalent to about 25 mg of ivermectin into a 50 mL volumetric flask.
- Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to dissolve.
- Dilute to volume with acetonitrile and mix well.
- Filter a portion of the solution through a 0.45 µm PVDF syringe filter before injection.

## Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the ivermectin drug substance.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 4 hours.[\[13\]](#) Neutralize with an equivalent amount of 0.1 M NaOH.
- Base Hydrolysis: Treat the sample with 0.015 M NaOH at room temperature for 2 hours.[\[13\]](#) Neutralize with an equivalent amount of 0.015 M HCl.
- Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature for 15 minutes.[\[14\]](#)
- Thermal Degradation: Expose the solid drug substance to 110°C in a hot air oven for 24 hours.[\[14\]](#)
- Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light as per ICH guidelines.

After exposure, prepare the samples as described in the sample preparation section and analyze by HPLC. The method should be able to separate the degradation products from the main ivermectin peak and from each other.

## Method Validation Protocol

**Specificity:** Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated through forced degradation studies and by analyzing blank and placebo samples.

**Linearity:**

- Prepare a series of at least five concentrations of ivermectin and its impurities ranging from the LOQ to 150% of the analytical concentration.[6][8]
- Inject each solution in triplicate.
- Plot a graph of the mean peak area versus concentration and determine the correlation coefficient ( $r^2$ ), y-intercept, and slope of the regression line.

**Accuracy:**

- Prepare sample solutions spiked with known amounts of ivermectin and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Analyze each spiked sample in triplicate.
- Calculate the percentage recovery of the added analyte.

**Precision:**

- **Repeatability (Intra-assay precision):** Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).
- **Intermediate Precision:** Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.

**Limit of Detection (LOD) and Limit of Quantitation (LOQ):** LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.

- $LOD = 3.3 * (\text{Standard Deviation of the Response} / \text{Slope of the Calibration Curve})$
- $LOQ = 10 * (\text{Standard Deviation of the Response} / \text{Slope of the Calibration Curve})$

Robustness: Intentionally make small but deliberate variations in the method parameters and evaluate the impact on the results.[1] Parameters to vary include:

- Flow rate (e.g.,  $\pm 0.1$  mL/min)
- Column temperature (e.g.,  $\pm 2$  °C)
- Mobile phase composition (e.g.,  $\pm 2\%$  organic component)

System Suitability: Before each analytical run, inject a standard solution and check the system suitability parameters to ensure the chromatographic system is performing adequately. Key parameters include:

- Tailing factor (should be  $\leq 2.0$ )
- Theoretical plates (should be  $> 2000$ )
- Resolution between adjacent peaks (should be  $> 1.5$ )
- %RSD of replicate injections (should be  $\leq 2.0\%$ )

## Visualizations



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Caption: Workflow for Analytical Method Validation of Ivermectin Impurities.



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Caption: Forced Degradation Study for Specificity Assessment.

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